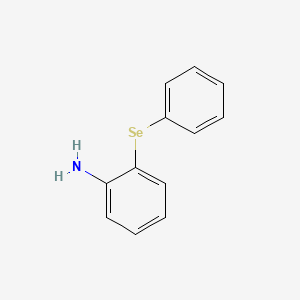
2-(Phenylselanyl)aniline
Vue d'ensemble
Description
2-(Phenylselanyl)aniline is an organoselenium compound characterized by the presence of a phenylseleno group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylselanyl)aniline typically involves the sulfonylation of aniline followed by the conjugate addition of benzeneselenol. One common method includes the use of 2-chlorosulfonyl chloride to sulfonylate aniline, followed by the addition of benzeneselenol to form the desired product . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylselanyl)aniline undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides or selenones.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents are commonly used.
Reduction: Tributyltin hydride and AIBN are typical reagents for radical reduction.
Substitution: Various nucleophiles can be used to replace the phenylseleno group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can regenerate the parent aniline.
Applications De Recherche Scientifique
2-(Phenylselanyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a precursor or intermediate in the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound’s potential antioxidant properties make it a candidate for drug development and therapeutic applications.
Materials Science: It is explored for its potential use in developing new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Phenylselanyl)aniline involves its ability to participate in redox reactions, which can modulate various biological pathways. The phenylseleno group can interact with molecular targets, such as enzymes, to exert its effects. For example, it can mimic the activity of natural selenium-containing enzymes like glutathione peroxidase, thereby influencing oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant properties.
Selenocysteine: The naturally occurring selenium-containing amino acid found in various enzymes.
Diphenyl Diselenide: Another organoselenium compound used in organic synthesis and catalysis.
Uniqueness
2-(Phenylselanyl)aniline is unique due to its specific structure, which combines the properties of aniline and phenylseleno groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and biological applications.
Propriétés
Formule moléculaire |
C12H11NSe |
|---|---|
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
2-phenylselanylaniline |
InChI |
InChI=1S/C12H11NSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2 |
Clé InChI |
ZBJONYOPVQBINK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]C2=CC=CC=C2N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














